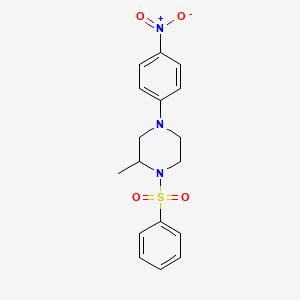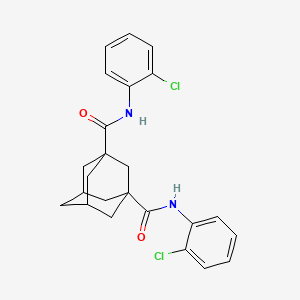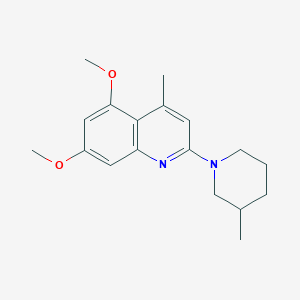
2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine have been extensively studied. It has been reported to have significant inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as Alzheimer's disease, glaucoma, and epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine in lab experiments is its potent inhibitory effects on various enzymes. This makes it a useful tool for studying the mechanisms of enzyme inhibition and the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine. One of the most promising areas of research is the development of new drugs for the treatment of Alzheimer's disease, glaucoma, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neuroscience and pharmacology.
Conclusion:
In conclusion, 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesis Methods
The synthesis of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine has been reported in various studies. One of the most common methods involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with phenylmagnesium bromide to yield the final product.
Scientific Research Applications
2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as Alzheimer's disease, glaucoma, and epilepsy.
properties
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-14-13-18(15-7-9-16(10-8-15)20(21)22)11-12-19(14)25(23,24)17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHYQHRQFNYPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5102167.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)

![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)
![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)

![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)

![3,8-dichloro-4b,9b-diphenyl-5-(trifluoroacetyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5102221.png)
![5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)

